molecular formula C11H13F3O B2762131 [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol CAS No. 1482206-52-9

[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol

Cat. No.: B2762131
CAS No.: 1482206-52-9
M. Wt: 218.219
InChI Key: JSCHONHLDDABSX-UHFFFAOYSA-N
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Description

[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol ( 1909337-11-6) is an organic building block with the molecular formula C 11 H 13 F 3 O and a molecular weight of 204.19 g/mol . This compound features a benzyl alcohol group linked to a tert-butyl moiety substituted with a trifluoromethyl group, a combination that offers strategic value in medicinal chemistry and drug discovery. The structural motifs present in this molecule are highly relevant for pharmaceutical research. The benzylic alcohol serves as a versatile synthetic handle for further functionalization, while the tert -butyl group can be used to impart metabolic stability or modulate the lipophilicity of lead compounds. The trifluoromethyl group is a key pharmacophore in modern drug design, known to influence a molecule's electronic properties, metabolic stability, and membrane permeability . While specific biological data for this exact molecule is not extensively published in the available literature, its structure suggests potential as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Analogous compounds containing the trifluoromethyl group and aromatic systems are frequently employed in the development of therapies targeting central nervous system disorders, inflammatory conditions, and various other disease areas . This chemical is provided as a high-purity solid or solution for research applications. Researchers can leverage it as a precursor for synthesizing potential protease inhibitors, kinase inhibitors, or modulators of transmembrane proteins like CFTR, where the steric bulk and electron-withdrawing properties of the substituents can be critical for target engagement and potency . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCHONHLDDABSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl alcohol and 1,1,1-trifluoro-2-methylpropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the production capabilities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. Sodium borohydride (NaBH4) is a common reducing agent for such reactions.

    Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Alcohol derivatives

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Biological Studies: It is used in studies to understand the interactions of trifluoromethyl-containing compounds with biological systems.

Industry:

    Material Science: The compound is explored for its use in the development of new materials with unique properties, such as increased stability and reactivity.

    Agrochemicals: It is used in the synthesis of agrochemical products, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol, the following structurally related compounds are analyzed:

Functional Group Variations

Compound Name Molecular Formula Functional Group Key Structural Differences Molecular Weight (g/mol) Notable Properties
[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol C₁₁H₁₃F₃O Benzyl alcohol (-CH₂OH) Para-substituted trifluoro-tert-butyl group 218.09 High lipophilicity; predicted CCS data
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline () C₁₀H₁₂F₃N Aniline (-NH₂) Amine group instead of alcohol 203.20 Likely higher basicity; potential for hydrogen bonding
(2-(1,1-Difluoroethyl)phenyl)methanol () C₉H₁₀F₂O Benzyl alcohol (-CH₂OH) Ortho-difluoroethyl substituent 172.18 Reduced steric bulk; lower fluorine content
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine () C₁₀H₁₂F₃N Pyridine ring Nitrogen-containing heterocycle 203.21 Increased polarity; potential for coordination chemistry

Fluorination and Substituent Effects

  • Fluorine Content: The target compound contains three fluorine atoms in a branched tert-butyl group, enhancing electronegativity and lipophilicity. Comparatively, (2-(1,1-Difluoroethyl)phenyl)methanol () has two fluorines in a linear ethyl group, resulting in lower steric hindrance and altered solubility .
  • Substituent Position :
    • Para-substitution in the target compound minimizes steric interactions, whereas ortho-substituted analogs (e.g., ) may exhibit hindered reactivity due to proximity effects .

Physicochemical Properties

Property [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline (2-(1,1-Difluoroethyl)phenyl)methanol
Lipophilicity (logP) High (trifluoro-tert-butyl group) Moderate (amine group) Moderate (fewer fluorines)
Hydrogen Bonding Strong (-OH donor/acceptor) Moderate (-NH₂ donor) Strong (-OH donor/acceptor)
Molecular Shape Bulky (branched CF₃ group) Less bulky Compact (ortho-substitution)

Biological Activity

[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol (CAS No. 1482206-52-9) is an organic compound characterized by a trifluoromethyl group attached to a phenolic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C11H13F3O
  • Molecular Weight : 218.21 g/mol
  • Structural Characteristics : The presence of a trifluoromethyl group enhances lipophilicity, which may influence its biological interactions and mechanisms of action.

The biological activity of [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating cellular membrane penetration. Inside cells, it can modulate enzyme activities and receptor functions. The specific pathways and targets are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol. For instance:

CompoundCell LineIC50 (µM)Reference
Benzamide DerivativeMCF-75.85
Cyano-Hydroxy CompoundA5493.42
N-(4-(3-Methoxyphenyl)carbamoyl)phenyl NicotinamideVarious<10

These studies suggest that derivatives with similar structural features may exhibit significant growth inhibition against various cancer cell lines.

Cholinesterase Inhibition

The compound's structural analogs have also been evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial in neuropharmacology:

CompoundEnzyme TargetIC50 (nM)Reference
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChE13.62 - 33.00

This activity indicates potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of phenolic compounds related to [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol. These compounds exhibited varying degrees of cytotoxicity against human cancer cell lines (MCF-7 and A549), demonstrating their potential as anticancer agents.

Study Overview

The study synthesized several analogs and assessed their cytotoxic effects using MTT assays. The results indicated that modifications to the trifluoromethyl group significantly impacted biological activity.

Q & A

Q. What are the most reliable synthetic routes for [4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including halogenation, coupling, and reduction. For example:

  • Step 1 : Bromination of the para-substituted benzene ring using NBS\text{NBS} (N-bromosuccinimide) under UV light to introduce the bromomethyl group.
  • Step 2 : Suzuki-Miyaura coupling with trifluoromethyl-substituted reagents to attach the branched alkyl group (e.g., using Pd(PPh3_3)4_4 as a catalyst) .
  • Step 3 : Reduction of intermediate carbonyl groups to hydroxymethyl via NaBH4_4 or LiAlH4_4 .

Q. Key considerations :

  • Solvent polarity (e.g., THF vs. DMF) affects coupling efficiency.
  • Temperature control during reduction prevents over-reduction or side reactions.
  • Yields range from 60–85% depending on purification methods (column chromatography vs. recrystallization) .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to confirm >98% purity.
  • Spectroscopy :
    • 1H NMR^1\text{H NMR}: Peaks at δ 4.65 (s, 2H, -CH2_2OH), δ 1.70 (s, 6H, -C(CH3_3)2_2CF3_3), and δ 7.45–7.60 (m, 4H, aromatic).
    • 19F NMR^{19}\text{F NMR}: Singlet at δ -65 ppm confirms CF3_3 group integrity .
  • Mass spectrometry : ESI-MS m/z calculated for C11_{11}H12_{12}F3_3O: 232.09; observed [M+H]+^+: 233.10 .

Q. What preliminary biological assays are suitable for screening this compound?

  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with MIC (Minimum Inhibitory Concentration) determination.
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition profiling using fluorescence-based assays (e.g., trypsin inhibition at pH 7.4) .

Note : Solubility in DMSO/PBS must be optimized to avoid false negatives .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF3_3 group introduces strong electron-withdrawing effects, which:

  • Reduce electron density on the benzene ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
  • Increase steric hindrance , requiring bulky ligands (e.g., XPhos) to stabilize transition states. Computational studies (DFT) show a 15% higher activation energy compared to non-fluorinated analogs .

Q. Experimental validation :

  • Compare coupling rates with/without -CF3_3 using kinetic monitoring (in situ IR spectroscopy).
  • X-ray crystallography of Pd intermediates reveals distorted square-planar geometry due to steric clash .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Single-crystal X-ray diffraction :
    • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
    • Refinement : SHELXL-2018 for full-matrix least-squares optimization. Key parameters: R1R_1 < 0.05, wR2wR_2 < 0.12 .
  • Hydrogen bonding : O–H⋯N interactions (2.8–3.0 Å) stabilize the crystal lattice, as seen in [4-(1,3,4-oxadiazol-2-yl)phenyl]methanol analogs .
  • Twinning analysis : PLATON software identifies pseudo-merohedral twinning in crystals with >10% Flack parameter .

Q. How do conflicting bioactivity results arise in structure-activity relationship (SAR) studies, and how can they be resolved?

Common contradictions :

  • Solubility issues : Poor aqueous solubility masks true activity. Use surfactants (e.g., Tween-80) or PEG formulations .
  • Metabolic instability : Phase I metabolism (e.g., CYP450 oxidation) degrades the compound. Stabilize via deuterium substitution at benzylic positions .
  • Off-target effects : Screen against broader target panels (e.g., Eurofins CEREP panel) to identify non-specific binding .

Q. Resolution strategies :

  • Isosteric replacement : Swap -CF3_3 with -OCF3_3 to balance lipophilicity and metabolic stability.
  • Pharmacophore modeling : MOE or Schrödinger Suite identifies critical H-bond donors (e.g., -OH group) for target engagement .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) with homology models of target proteins (e.g., COX-2 or EGFR).
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR models : Use Gaussian-derived descriptors (HOMO/LUMO, polar surface area) to correlate electronic properties with IC50_{50} values .

Case study : Docking of [4-(oxadiazolyl)phenyl]methanol analogs into COX-2 shows a 20% stronger binding affinity than ibuprofen due to π-π stacking with Tyr-385 .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

  • Degradation pathways : Hydrolysis of the hydroxymethyl group to aldehyde under acidic conditions (pH < 5).
  • Optimal storage :
    • Solvent : Anhydrous DMSO at -20°C (degradation <5% over 6 months).
    • Solid state : Lyophilized powder under argon (no degradation at 4°C for 12 months) .
  • Monitoring : UPLC-MS every 3 months to track degradation products (e.g., aldehyde peaks at δ 9.8 ppm in 1H NMR^1\text{H NMR}) .

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